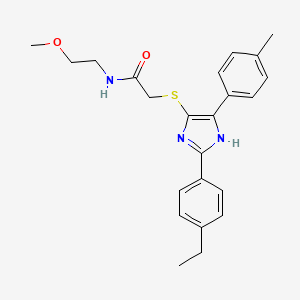

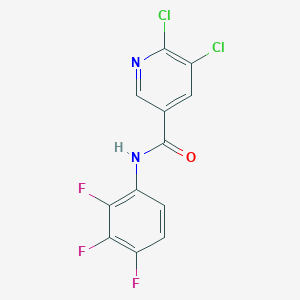

![molecular formula C12H12N2O3S B2824080 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-52-3](/img/structure/B2824080.png)

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C12H12N2O3S . It has a molecular weight of 264.3 . The compound is in the form of a powder at room temperature .

Molecular Structure Analysis

The InChI code for the compound is 1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 264.3 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data .Scientific Research Applications

Green Synthesis Catalysts

Imidazole derivatives have been utilized as catalysts in green chemistry for the synthesis of various heterocyclic compounds. For instance, disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} was applied as a new acidic and heterogeneous catalyst for the synthesis of pyrazoles, demonstrating the potential of imidazole derivatives in catalysis under environmentally friendly conditions (Moosavi‐Zare et al., 2013).

Corrosion Inhibition

Imidazole derivatives have shown excellent corrosion inhibition properties on mild steel in acidic media. Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm) and related compounds were synthesized and found to effectively inhibit corrosion, acting as mixed inhibitors by altering the mechanism of hydrogen evolution and physically adsorbing onto the metal surface (Krim et al., 2016).

Spectroscopic Characterization and Computational Study

Newly synthesized imidazole derivatives have been characterized by spectroscopic techniques and computational studies to understand their reactivity. Such studies provide insights into the local reactivity properties, molecular electrostatic potential, and interaction with water molecules, demonstrating the application of imidazole derivatives in material science and molecular engineering (Hossain et al., 2018).

Antimicrobial Activities

Imidazole derivatives have been explored for their antimicrobial activities against various microbial strains. The synthesis of 1,3,4-thiadiazole derivatives of acetic acid compounds, including those with methoxyphenoxy groups, demonstrated significant in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Noolvi et al., 2016).

Anion Recognition and Sensing

Imidazole derivatives have been utilized in anion recognition and sensing, demonstrating the ability to interact with anions through specific binding sites. Such compounds can be applied in the development of sensors and devices for environmental monitoring and chemical analysis (Alreja & Kaur, 2016).

Safety and Hazards

The compound has been associated with some hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)14-6-5-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLTVMWPJNDKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

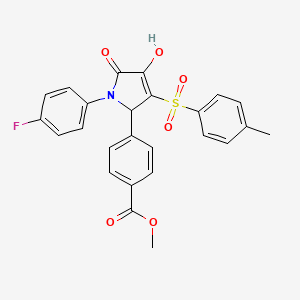

![2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide](/img/structure/B2823998.png)

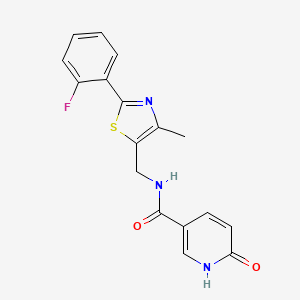

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2823999.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

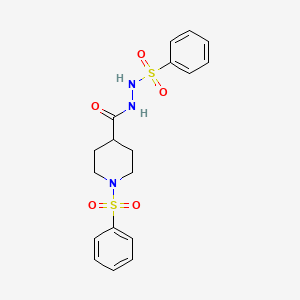

![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)

![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)

![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)

![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)